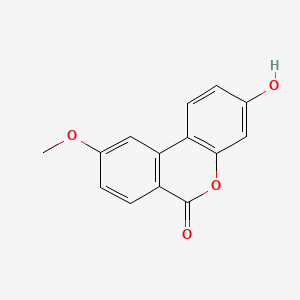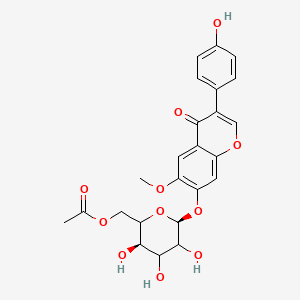
1-(3,4-Diethoxyphenyl)-2-methylsulfonylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Diethoxyphenyl)-2-methylsulfonylethanamine is an organic compound characterized by its unique chemical structure, which includes a diethoxyphenyl group and a methylsulfonylethanamine moiety
Méthodes De Préparation
The synthesis of 1-(3,4-Diethoxyphenyl)-2-methylsulfonylethanamine typically involves several steps, starting with the preparation of the diethoxyphenyl precursor. One common method involves the reaction of 3,4-diethoxybenzaldehyde with a suitable amine under controlled conditions to form the desired product. The reaction conditions often include the use of a catalyst, such as sodium hydroxide, and may require specific temperature and pressure settings to optimize yield and purity .
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This typically includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure high purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
1-(3,4-Diethoxyphenyl)-2-methylsulfonylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to control the reaction kinetics and product distribution .
Applications De Recherche Scientifique
1-(3,4-Diethoxyphenyl)-2-methylsulfonylethanamine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3,4-Diethoxyphenyl)-2-methylsulfonylethanamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, the compound can modulate signaling pathways by interacting with receptors and altering their activity . These interactions can lead to various biological effects, including changes in cellular metabolism, gene expression, and protein function .
Comparaison Avec Des Composés Similaires
1-(3,4-Diethoxyphenyl)-2-methylsulfonylethanamine can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the sulfonylethanamine moiety.
1-(3,4-Dimethoxyphenyl)-2-methylsulfonylethanamine: This compound differs by having methoxy groups instead of ethoxy groups.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C13H21NO4S |
|---|---|
Poids moléculaire |
287.38 g/mol |
Nom IUPAC |
1-(3,4-diethoxyphenyl)-2-methylsulfonylethanamine |
InChI |
InChI=1S/C13H21NO4S/c1-4-17-12-7-6-10(8-13(12)18-5-2)11(14)9-19(3,15)16/h6-8,11H,4-5,9,14H2,1-3H3 |
Clé InChI |
ICHOJURVODDUBV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(CS(=O)(=O)C)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-10-[2-[(2S)-1-[2-(2,2-dimethyloxan-4-yl)-2-(methoxycarbonylamino)acetyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13438362.png)





![3-[(Methylamino)methyl]oxolan-3-ol](/img/structure/B13438394.png)

![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13438407.png)

![3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]sulfanylpropanoic acid](/img/structure/B13438417.png)
